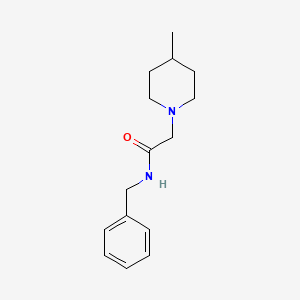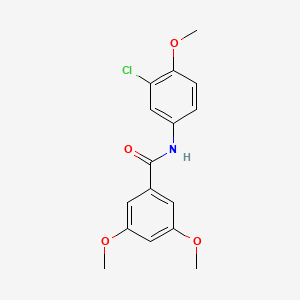![molecular formula C14H19N3O2S B5781717 N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of mitochondrial complex I and is commonly used to induce Parkinson's disease-like symptoms in animal models.
Mécanisme D'action
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is converted to its active metabolite, MPP+, by monoamine oxidase-B (MAO-B) in astrocytes. MPP+ is then transported into dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I and leads to the production of reactive oxygen species (ROS). This results in oxidative stress and the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide include the degeneration of dopaminergic neurons in the substantia nigra, the production of reactive oxygen species, and oxidative stress. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is that it induces Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease in a controlled environment. However, N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has limitations in terms of its specificity and selectivity. It also has a short half-life and is rapidly metabolized, which can make it difficult to administer in precise doses.
Orientations Futures
For N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide research include the development of more specific and selective inhibitors of mitochondrial complex I, as well as the study of mitochondrial dysfunction in other neurodegenerative diseases. Researchers are also investigating the potential of N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide as a tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for the disease.
Méthodes De Synthèse
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is synthesized through a multi-step process that involves the reaction of 4-(4-morpholinyl)aniline with carbon disulfide to form 4-(4-morpholinyl)phenyl)thiourea. This is then reacted with propionyl chloride to form N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide.
Applications De Recherche Scientifique
N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is primarily used in scientific research to induce Parkinson's disease-like symptoms in animal models. It is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-13(18)16-14(20)15-11-3-5-12(6-4-11)17-7-9-19-10-8-17/h3-6H,2,7-10H2,1H3,(H2,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHEXVXBRTDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)
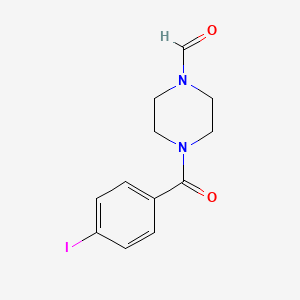
![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)



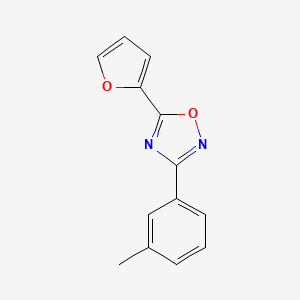
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
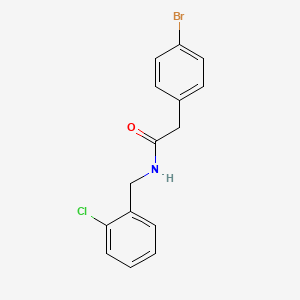

![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
